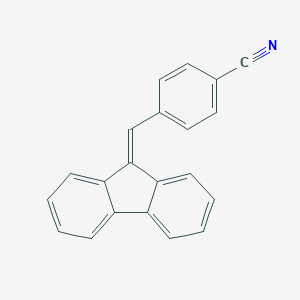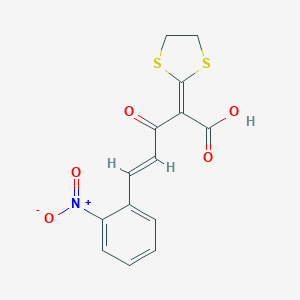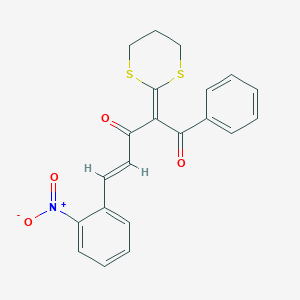![molecular formula C14H16INS B370956 1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine](/img/structure/B370956.png)
1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine is a chemical compound with the molecular formula C14H16INS and a molecular weight of 357.25301 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzothiophene ring, which is further connected to a piperidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine typically involves the following steps:
Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring, which can be achieved through various methods, including the cyclization of appropriate precursors.
Iodination: The benzothiophene ring is then iodinated using iodine or iodine-containing reagents under specific conditions to introduce the iodine atom at the desired position.
Attachment of the Piperidine Moiety: The final step involves the attachment of the piperidine moiety to the iodinated benzothiophene ring through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment .
Analyse Des Réactions Chimiques
1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The iodine atom and the benzothiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects .
Comparaison Avec Des Composés Similaires
1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine can be compared with other similar compounds, such as:
1-[(5-Bromo-1-benzothien-3-yl)methyl]piperidine: Similar structure but with a bromine atom instead of iodine.
1-[(5-Chloro-1-benzothien-3-yl)methyl]piperidine: Similar structure but with a chlorine atom instead of iodine.
1-[(5-Fluoro-1-benzothien-3-yl)methyl]piperidine: Similar structure but with a fluorine atom instead of iodine.
Propriétés
Formule moléculaire |
C14H16INS |
|---|---|
Poids moléculaire |
357.25g/mol |
Nom IUPAC |
1-[(5-iodo-1-benzothiophen-3-yl)methyl]piperidine |
InChI |
InChI=1S/C14H16INS/c15-12-4-5-14-13(8-12)11(10-17-14)9-16-6-2-1-3-7-16/h4-5,8,10H,1-3,6-7,9H2 |
Clé InChI |
HOZHGQYXEPACQU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)I |
SMILES canonique |
C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis(2-chlorobenzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B370873.png)

![9-benzylidene-2-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B370875.png)
![2-(1,3-benzodioxol-5-ylmethylene)-9-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B370878.png)
![2-{3-nitrobenzylidene}-9-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B370879.png)
![2-[bis(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B370880.png)
![2-(4-chlorobenzylidene)-9-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B370882.png)
![3',3'-dimethyl-1'-octylspiro(3H-naphtho[2,1-b][1,4]oxazine-3,2'-indoline)-9-ol](/img/structure/B370885.png)

![4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B370890.png)




